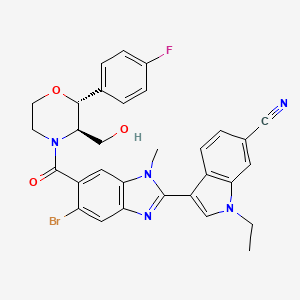
Piperidine-GNE-049-N-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine-GNE-049-N-Boc is a ligand for target protein for PROTAC (Proteolysis Targeting Chimeras) of dCBP-1. dCBP-1 is a potent and selective heterobifunctional degrader of p300/CBP, which are transcriptional coactivators involved in various cellular processes . The compound has a molecular formula of C30H39F2N7O2 and a molecular weight of 567.67 g/mol .
Preparation Methods
The synthesis of Piperidine-GNE-049-N-Boc involves multiple steps, including the protection of functional groups, coupling reactions, and purification processes. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yield and purity .
Chemical Reactions Analysis
Piperidine-GNE-049-N-Boc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts
Scientific Research Applications
Piperidine-GNE-049-N-Boc has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein degradation pathways and the development of PROTACs.
Medicine: Investigated for its potential therapeutic applications in targeting specific proteins involved in diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Piperidine-GNE-049-N-Boc involves its role as a ligand for PROTAC of dCBP-1. The compound binds to the target protein, facilitating its degradation through the ubiquitin-proteasome system. This process involves the recruitment of E3 ubiquitin ligases, which tag the target protein with ubiquitin molecules, leading to its recognition and degradation by the proteasome . The molecular targets and pathways involved include the p300/CBP transcriptional coactivators and the ubiquitin-proteasome system .
Comparison with Similar Compounds
Piperidine-GNE-049-N-Boc can be compared with other similar compounds, such as:
Piperidine-GNE-049: Lacks the N-Boc protecting group, which may affect its stability and reactivity.
dCBP-1: A potent and selective heterobifunctional degrader of p300/CBP, similar to this compound .
Properties
IUPAC Name |
tert-butyl 3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-piperidin-4-yl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39F2N7O2/c1-30(2,3)41-29(40)37-13-9-25-24(18-37)28(35-39(25)21-7-10-33-11-8-21)38-12-5-6-19-14-22(20-16-34-36(4)17-20)23(27(31)32)15-26(19)38/h14-17,21,27,33H,5-13,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCJWLPQMSOHBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C3CCNCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39F2N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2S)-3-[2-(6-methylpyridin-3-yl)quinolin-6-yl]oxy-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate](/img/structure/B8201702.png)

![(3Z)-5-methoxy-3-[[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]-1H-indazol-6-yl]methylidene]-1H-indol-2-one;dihydrochloride](/img/structure/B8201719.png)






